3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core provides a rigid and compact framework that can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Preparation Methods
The synthesis of 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with the desired substituents. The reaction conditions typically involve the use of nickel catalysts and photoredox conditions to facilitate the formation of the bicyclo[1.1.1]pentane structure.
Chemical Reactions Analysis
3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclo[1.1.1]pentane core .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a bioisostere for aromatic rings, internal alkynes, and tert-butyl groups. This substitution can enhance the pharmacokinetic properties of drug candidates and improve their potency and selectivity . Additionally, 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used in materials science as a building block for the synthesis of molecular rods, molecular rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid and compact structure of the bicyclo[1.1.1]pentane core allows for precise interactions with target proteins, enhancing the compound’s binding affinity and selectivity. The specific molecular targets and pathways involved depend on the particular application and the nature of the substituents on the bicyclo[1.1.1]pentane core .
Comparison with Similar Compounds
3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid and 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can influence their chemical properties and applications. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core sets these compounds apart from more traditional aromatic and aliphatic compounds, providing novel chemical space for drug discovery and materials science .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-4-3-5-11(10(9)2)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUKFJSXKLYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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